(2,6-Difluoro-3-iodophenyl)methanol
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Overview
Description
(2,6-Difluoro-3-iodophenyl)methanol is an organic compound with the molecular formula C7H5F2IO and a molecular weight of 270.02 g/mol . This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with a hydroxymethyl group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-iodophenyl)methanol typically involves the iodination of a difluorobenzene derivative followed by a reduction process. One common method includes the reaction of 2,6-difluorobenzaldehyde with iodine in the presence of a suitable oxidizing agent to form the corresponding iodinated compound. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
Oxidation: 2,6-Difluoro-3-iodobenzaldehyde or 2,6-Difluoro-3-iodobenzoic acid.
Reduction: 2,6-Difluoroiodobenzene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2,6-Difluoro-3-iodophenyl)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The presence of fluorine and iodine atoms can also affect the compound’s electronic properties, enhancing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluoro-3-bromophenyl)methanol
- (2,6-Difluoro-3-chlorophenyl)methanol
- (2,6-Difluoro-3-methylphenyl)methanol
Uniqueness
(2,6-Difluoro-3-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and methyl analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction pathways and product distributions .
Biological Activity
(2,6-Difluoro-3-iodophenyl)methanol is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine and iodine substituents, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C7H6F2I. The presence of halogens such as fluorine and iodine affects the compound's lipophilicity and reactivity, making it a valuable scaffold in drug design.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in cell signaling pathways. The introduction of fluorine atoms can enhance the binding affinity to target proteins by improving the electronic properties of the molecule.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. For instance, it has been investigated as a potential Bcl-2/Bcl-xL inhibitor, which are proteins that regulate apoptosis in cancer cells. Compounds with similar structures have demonstrated the ability to inhibit tumor growth effectively.
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
H146 | 5.0 | Bcl-2/Bcl-xL inhibition | |
A549 | 4.5 | Induction of apoptosis | |
MCF7 | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit bactericidal effects against certain strains of bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Table 2: Antimicrobial Activity Overview
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Case Studies
- In Vivo Efficacy : A study conducted on SCID mice demonstrated that administration of this compound at doses of 15 mg/kg resulted in significant tumor reduction without notable toxicity, indicating its potential as a therapeutic agent in cancer treatment .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the fluorine and iodine positions can significantly alter the biological activity of related compounds. For example, substituting fluorine with other halogens often results in decreased potency against cancer cell lines .
Properties
IUPAC Name |
(2,6-difluoro-3-iodophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFROSOVMRGMTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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